molecular formula C19H18FN3OS B460082 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 332393-88-1

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B460082
CAS No.: 332393-88-1
M. Wt: 355.4g/mol
InChI Key: NWDQODLYJSSPHK-UHFFFAOYSA-N
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Description

  • The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts under controlled conditions to ensure selective substitution.
  • Attachment of the Sulfanyl Group:

    • The sulfanyl group is typically introduced through thiolation reactions, using thiol reagents in the presence of a suitable catalyst.
  • Formation of the Fluorophenylacetamide Moiety:

    • The final step involves coupling the intermediate with 4-fluorophenylacetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: Reduction reactions can target the cyano group, converting it to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

      Substitution: The aromatic fluorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Halogenating agents, nitrating agents.

    Major Products:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Primary amines.

      Substitution: Halogenated or nitrated derivatives.

    Chemistry:

    • The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology:

    • It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine:

    • Research is ongoing to explore its efficacy as a therapeutic agent in treating various diseases, leveraging its unique structural features.

    Industry:

    • The compound’s derivatives are used in the development of agrochemicals and materials science.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Cyclohepta[b]pyridine Ring:

      • Starting from a suitable precursor, such as a substituted cycloheptanone, the cyclohepta[b]pyridine ring is formed through a series of cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.

    Mechanism of Action

    The mechanism by which 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its potential anticancer activity could be attributed to inhibition of key enzymes involved in cell proliferation.

    Comparison with Similar Compounds

    • 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
    • 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

    Comparison:

    • The fluorophenyl group in the title compound imparts unique electronic properties, potentially enhancing its biological activity compared to its chloro- and methyl-substituted analogs.
    • The presence of the cyano group and the sulfanyl linkage are common features, but variations in the phenyl substituent can lead to differences in pharmacokinetics and pharmacodynamics.

    This detailed analysis highlights the significance of 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide in various scientific domains, emphasizing its potential for future research and application.

    Biological Activity

    The compound 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on available literature and research findings.

    • Molecular Formula : C16H20N2O2S
    • Molecular Weight : 304.4072 g/mol
    • CAS Number : Not specified in the sources.

    Research indicates that compounds with similar structural motifs often interact with specific biological targets such as enzymes and receptors. The sulfanyl group in this compound may facilitate interactions with various proteins, potentially influencing pathways involved in inflammation and cancer progression.

    Antiproliferative Effects

    Recent studies have shown that compounds structurally related to This compound exhibit antiproliferative effects against several cancer cell lines. These effects are often attributed to the inhibition of key signaling pathways involved in cell growth and survival.

    Inhibition of Enzymatic Activity

    The compound has been evaluated for its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. In silico docking studies suggest that it may act selectively on these enzymes, potentially offering a safer profile compared to non-steroidal anti-inflammatory drugs (NSAIDs).

    Case Studies and Research Findings

    • In Silico Studies :
      • Molecular docking simulations have indicated favorable binding affinities for the target enzymes COX and LOX, suggesting that the compound could serve as a lead for developing anti-inflammatory agents .
    • Cell Line Studies :
      • In vitro assays using human cancer cell lines demonstrated significant reductions in cell viability upon treatment with the compound. The mechanism appears to involve apoptosis induction and cell cycle arrest .
    • Comparative Analysis :
      • When compared to established drugs like Celecoxib, the compound showed a comparable or superior binding affinity to COX enzymes while exhibiting lower toxicity profiles in preliminary tests .

    Data Summary

    PropertyValue
    Molecular FormulaC16H20N2O2S
    Molecular Weight304.4072 g/mol
    Antiproliferative ActivitySignificant in cancer cell lines
    COX InhibitionComparable to Celecoxib
    LOX SelectivityHigh

    Properties

    IUPAC Name

    2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-18(24)12-25-19-14(11-21)10-13-4-2-1-3-5-17(13)23-19/h6-10H,1-5,12H2,(H,22,24)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NWDQODLYJSSPHK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC=C(C=C3)F)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18FN3OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    355.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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